6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

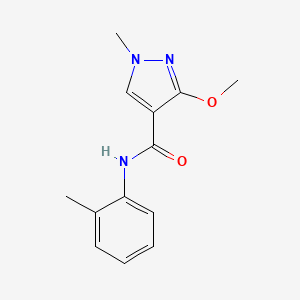

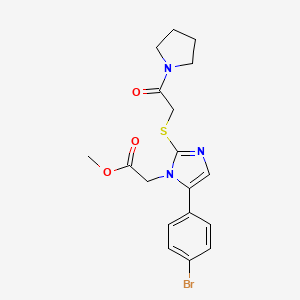

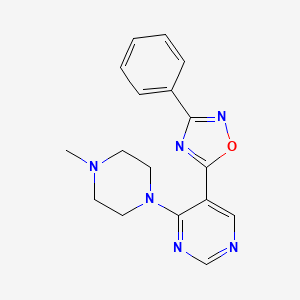

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is a compound used as a pharmaceutical intermediate . It is part of the larger group of isoquinoline alkaloids, which includes 1,2,3,4-tetrahydroisoquinolines (THIQ) .

Molecular Structure Analysis

The molecular structure of 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is represented by the InChI code1S/C9H9BrClN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2 . Physical And Chemical Properties Analysis

The physical form of 6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is a powder . The compound has a molecular weight of 246.53 .Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Supramolecular Chemistry

The compound's utility extends to crystal engineering and supramolecular chemistry. It has been found that certain bromo-chloro tetrahydroisoquinoline derivatives serve as efficient lattice inclusion hosts for a range of small solvent molecules. These compounds exhibit a combination of inclined aromatic planes and halogen substitution, facilitating the formation of pi-halogen dimers and V-shaped aryl inclusion hosts, showcasing an efficient packing motif that provides a combination of π⋯Br and offset face–face (OFF) interactions within one supramolecular building block (Rahman et al., 2002).

Organic Synthesis and Functionalization

In organic synthesis, the compound is pivotal in the preparation of various quinoline derivatives. For instance, it has been involved in the efficient and selective synthesis of quinoline derivatives through bromination reactions, illustrating its versatility in the synthesis of synthetically valuable compounds. This includes one-pot syntheses yielding high yields of dibromo and tribromoquinoline derivatives, which are then converted into aromatic quinolines through aromatization processes. Such methodologies facilitate the preparation of novel trisubstituted quinoline derivatives via lithium–halogen exchange reactions, underscoring the compound's role in the synthesis of structurally diverse and complex organic molecules (Şahin et al., 2008).

Molecular Interactions and Structural Analysis

The structural analysis of halogenated tetrahydroisoquinolines, including bromo-chloro derivatives, reveals insights into their molecular conformation and interactions. Studies comparing the conformational features of halogen substitution in these compounds have shown significant differences based on the type of halogen present. The crystal packing and molecular interactions, such as C-H...π and halogen bonding, are nearly identical for chlorine and bromine derivatives, indicating the impact of halogen atoms on the molecular arrangement and stability of these compounds (Choudhury et al., 2003).

Photophysical Properties and Applications

Furthermore, the synthesis and investigation of halogenated tetrahydroisoquinolines have led to the development of novel compounds with unique photophysical properties. These compounds, including brominated derivatives, have found applications in various fields such as the development of fluorescent dyes and photochromic materials. Their ability to undergo thermal and photo-induced isomerization has been explored, contributing to advancements in materials science and the design of molecules with tailored optical properties (Voloshin et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

6-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMVOYPGDISUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)

![methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2836511.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2836513.png)